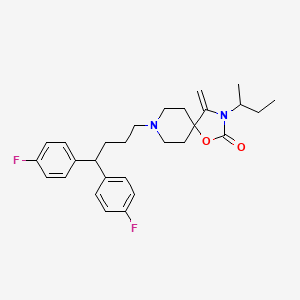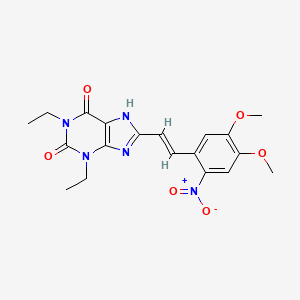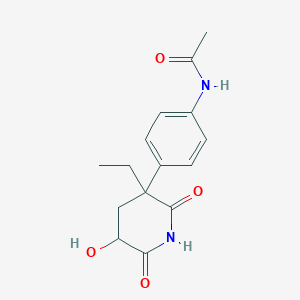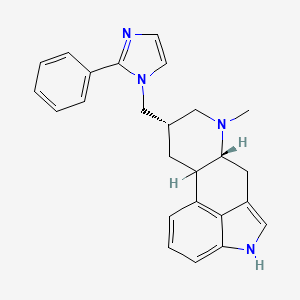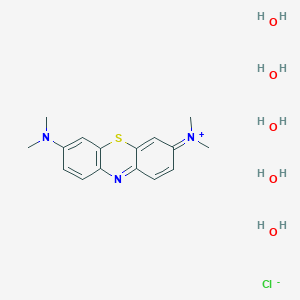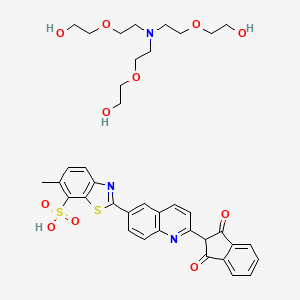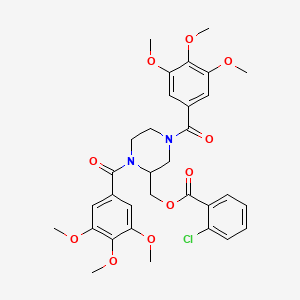
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nucleophilic Substitution: Introduction of the bromophenoxy group via a nucleophilic substitution reaction.
Electrophilic Aromatic Substitution: Introduction of the fluoro group through electrophilic aromatic substitution.
Ether Formation: Formation of the propoxy group through etherification.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the halogenated groups, leading to dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-fluoro-2-(4-bromophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-chlorophenoxy)-1-fluoro-4-((2-(4-bromophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-bromophenoxy)-1-chloro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)
Uniqueness
The uniqueness of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
83492-83-5 |
|---|---|
Molecular Formula |
C23H21BrClFO2 |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21BrClFO2/c1-23(2,17-4-8-19(25)9-5-17)15-27-14-16-3-12-21(26)22(13-16)28-20-10-6-18(24)7-11-20/h3-13H,14-15H2,1-2H3 |
InChI Key |
OSGPUJRJFJWBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




